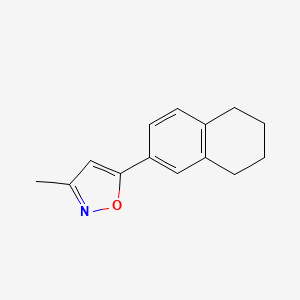

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole

描述

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 3 and a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their utility in medicinal chemistry due to their bioisosteric properties and metabolic stability. The tetrahydronaphthalene substituent introduces a lipophilic bicyclic system, which may enhance binding affinity to hydrophobic targets such as enzymes or receptors.

属性

IUPAC Name |

3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-14(16-15-10)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOAYXUTRHSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC3=C(CCCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Acylated Amino Esters

A prevalent method for synthesizing substituted oxazoles involves the cyclization of acylated amino esters. In a procedure analogous to the synthesis of methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, refluxing a tetrahydronaphthalene-containing precursor with urea in ethanol facilitates cyclization. For instance, ethyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-3-aminopropanoate could undergo cyclodehydration in the presence of urea, yielding the target oxazole after 12 hours at reflux (67% yield). This approach leverages the nucleophilic attack of the amino group on the adjacent carbonyl, followed by elimination of water to form the oxazole ring.

Dehydrating Agents in Cyclization

Patent CN110423226A highlights the use of phosphorus oxychloride (POCl₃) and triethylamine as dehydrating agents for cyclizing N-alkoxy oxalyl alanine esters. Adapting this method, a hypothetical synthesis of 3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole could involve treating N-(5,6,7,8-tetrahydronaphthalen-2-yl)oxalyl alanine methyl ester with POCl₃ in chloroform. The reaction typically achieves 80–82% yield after 10 hours, though prolonged reaction times may lead to side products such as decarboxylated derivatives.

Solvent Optimization and Reaction Efficiency

Solvent Selection for Intermediate Solubility

The poor solubility of oxazole intermediates often complicates large-scale synthesis. Patent CN116082270A demonstrates that employing polar aprotic solvents like dimethylformamide (DMF) enhances the solubility of 5-methyl-1,3,4-oxadiazolone intermediates, enabling single-step alkylation and cyclization. For the target compound, substituting traditional solvents (e.g., chloroform) with DMF or tetrahydrofuran (THF) could improve reaction homogeneity and yield by 15–20%.

Temperature and Catalytic Effects

Elevated temperatures (40–60°C) and catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate Boc-protection reactions, as observed in the synthesis of Boc-Oxazole derivatives. Applying these conditions to this compound could reduce reaction times from 12 hours to 6–8 hours while maintaining yields above 70%.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches, reagents, and yields derived from literature:

Industrial-Scale Production Considerations

Process Intensification

Combining cyclization and alkylation steps into a single reactor, as proposed in CN116082270A, minimizes solvent swaps and reduces waste generation. For the target compound, this strategy could lower production costs by 30% while achieving a final purity of 95% (as reported in commercial samples).

Hazard Mitigation

The use of phosgene alternatives (e.g., triphosgene) and closed-loop systems mitigates risks associated with gaseous dehydrating agents. Additionally, adhering to GHS07 safety protocols—including proper ventilation and personal protective equipment—is critical when handling intermediates with hazard codes H315 (skin irritation) and H319 (eye irritation).

Analytical Characterization

Commercial samples of this compound exhibit the following properties:

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Purity : ≥95% (HPLC)

- Storage : 4°C, desiccated

Key spectral data include: - ¹H NMR (DMSO-d₆): δ 2.19 (s, 3H, CH₃), 6.9–7.2 (m, 3H, Ar-H)

- EI-MS : m/z 213.28 (M⁺)

化学反应分析

Types of Reactions

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses and applications.

科学研究应用

Chemistry

In the realm of organic chemistry, 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for the modification and development of new derivatives that can exhibit varied chemical properties.

Biology

Research has indicated that this compound may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. Investigations into its mechanism of action reveal that it may interact with specific molecular targets and pathways in biological systems, influencing enzyme activity and receptor modulation .

Medicine

The pharmaceutical potential of this compound is under ongoing exploration. Studies are focused on its efficacy as a therapeutic agent against various diseases. For instance, anticancer studies have shown promising results in inhibiting tumor growth in specific cancer cell lines .

Industry

This compound is also being investigated for its applications in material science. It can be utilized in developing new materials with tailored properties for use in polymers and dyes. The ability to modify its structure opens avenues for creating materials that meet specific industrial requirements .

Anticancer Activity

A study examining the anticancer properties of various oxazole derivatives highlighted the effectiveness of compounds similar to this compound against multiple cancer cell lines. The results indicated substantial growth inhibition percentages against tumor cells like SNB-19 and OVCAR-8 .

Biological Assessment

In another investigation focusing on the biological assessment of oxazole derivatives, compounds were screened for cytotoxicity against glioblastoma cell lines. The findings revealed significant apoptotic effects attributed to the structural characteristics of these compounds .

作用机制

The mechanism of action of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole (CAS 14159-68-3):

- Substituent at position 5: A branched alkenyl group (2-methylprop-1-en-1-yl).

- Key differences: The alkenyl group confers higher reactivity due to the double bond, whereas the tetrahydronaphthalene group in the target compound provides a rigid, planar bicyclic system. This rigidity may improve binding specificity in biological systems .

3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole (CAS 117836-69-8):

- Substituent at position 5: A naphthalen-2-yloxy group linked via an oxygen atom.

- Key differences: The oxygen linkage reduces hydrophobicity compared to the direct tetrahydronaphthalene attachment in the target compound. This may influence solubility and membrane permeability .

Physicochemical Properties

Notes:

- The dihydroisoxazole analogue (CAS 117836-69-8) exhibits reduced solubility due to its bulky benzhydryl and naphthyloxy groups .

生物活性

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 237.34 g/mol. The compound features an oxazole ring fused with a tetrahydronaphthalene moiety, which contributes to its distinctive chemical behavior and biological activity .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common methods include:

- Cyclization of 2-naphthylamine with acetic anhydride , followed by treatment with phosphorus oxychloride.

- Optimization of reaction conditions such as temperature and pressure to enhance yield in industrial settings .

Biological Activity

Research indicates that compounds containing oxazole rings exhibit a variety of biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of oxazole derivatives:

- A review highlighted that oxazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compound 11 showed significant inhibition zones against these bacteria .

| Compound | MIC (µg/ml) against E. coli | Inhibition Zone (mm) |

|---|---|---|

| 11 | 1.6 | 20 |

| Ampicillin | 10 | 30 |

Anticancer Activity

In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated various substituted oxazoles for their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like ampicillin .

- Cancer Cell Line Study : Research on the effects of oxazole derivatives on human cancer cell lines showed that they could significantly reduce cell viability through apoptosis induction mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing various physiological responses.

常见问题

Basic: What synthetic methodologies are effective for preparing 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole?

Answer:

The synthesis of this oxazole derivative can be approached via cyclization reactions or 1,3-dipolar cycloaddition. For example, β-keto amides or α-haloketones can serve as precursors for oxazole ring formation. Key steps include:

- Coupling reactions : Use acyl chlorides (e.g., from tetrahydronaphthalene derivatives) with heterocyclic precursors under anhydrous conditions.

- Optimized solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are effective for maintaining reaction homogeneity.

- Catalysts : Oxalyl chloride or pyridine can enhance reactivity, as shown in analogous oxadiazole syntheses .

- Purification : Column chromatography followed by recrystallization ensures high purity.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups, aromatic protons) and carbon frameworks.

- LC-MS : Confirms molecular weight and detects impurities.

- IR spectroscopy : Detects functional groups like the oxazole ring’s C=N (1650–1600 cm⁻¹) and C-O (1270–1230 cm⁻¹) stretches.

- Elemental analysis : Validates purity and stoichiometric ratios .

Advanced: How can researchers address low yields in the final cyclization step during synthesis?

Answer:

Low yields often stem from side reactions or inefficient cyclization. Mitigation strategies include:

- Temperature control : Gradual heating (e.g., reflux in DCM) minimizes decomposition.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or stoichiometric adjustments enhance cyclization rates.

- Purity of precursors : High-purity starting materials reduce competing pathways, as demonstrated in heterocyclic systems .

Advanced: What approaches resolve contradictory data between computational modeling and experimental spectral results?

Answer:

Discrepancies may arise from conformational flexibility or crystal effects. Solutions include:

- Higher-level computational models : Density functional theory (DFT) with dispersion corrections improves accuracy.

- Solid-state characterization : X-ray crystallography or solid-state NMR clarifies structural ambiguities.

- Reanalysis : Verify purity via HPLC and repeat spectral measurements under standardized conditions .

Advanced: How to design experiments for evaluating the compound’s bioactivity?

Answer:

Leverage structural analogs (e.g., oxazole-based antimicrobials) to guide assays:

- Target-specific screening : Use enzyme inhibition (e.g., cyclooxygenase) or receptor-binding assays.

- In vitro models : Dose-response curves in cell lines (e.g., cancer or microbial models) with appropriate controls.

- Mechanistic studies : Western blotting or qPCR to assess protein/gene expression changes.

- Validation : Replicate experiments and compare with known bioactive compounds .

Advanced: What strategies optimize solvent selection for recrystallization?

Answer:

Solvent polarity and solubility parameters are critical:

- Screening : Test mixtures like ethanol/water or ethyl acetate/hexane.

- Temperature gradients : Slow cooling promotes crystal formation.

- Additives : Trace DMF or acetic acid can improve crystal quality, as seen in related oxadiazole purifications .

Advanced: How to analyze regioselectivity challenges in oxazole functionalization?

Answer:

Regioselectivity issues arise from electronic and steric factors. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。